1-(4-Aminobutyl)guanidine hydrochloride
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Overview
Description
It was first discovered in herring sperm by Albrecht Kosse and has since been found in various organisms, including bacteria, plants, invertebrates, and mammals . Agmatine is known for its diverse biological activities, including anti-depressive, anti-nociceptive, anxiolytic, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride typically involves a two-step process. The first step includes the treatment of N-Boc-1,4-butanediamine with cyanamide to generate N-Boc-protected agmatine. This is followed by deprotection with trifluoroacetic acid to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(4-Aminobutyl)guanidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cyanamide, trifluoroacetic acid, and N-Boc-1,4-butanediamine . Major products formed from these reactions include N-Boc-protected agmatine and its deprotected form, agmatine .
Scientific Research Applications
1-(4-Aminobutyl)guanidine hydrochloride has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of isotopically labeled compounds, which are valuable in studying metabolic pathways . In biology and medicine, agmatine is investigated for its potential therapeutic effects in treating hypertension, ischemia, diabetes, and other cardiovascular ailments . It also shows promise in neuroprotection, cardioprotection, and psychiatric conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride involves modulation of multiple molecular targets. It blocks nitric oxide synthesis by reducing the nitric oxide synthase-2 protein in astroglial cells and macrophages . Additionally, it modulates neurotransmitter receptors, including NMDA, alpha-2, serotonin, opioid, and imidazoline receptors . These actions contribute to its diverse physiological effects.
Comparison with Similar Compounds
1-(4-Aminobutyl)guanidine hydrochloride is unique compared to other similar compounds due to its broad range of biological activities and therapeutic potential. Similar compounds include other guanidine derivatives such as 1-(4-fluorophenyl)guanidine carbonate and 1-(4-ethylphenyl)guanidine carbonate . These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-(4-aminobutyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N4.ClH/c6-3-1-2-4-9-5(7)8;/h1-4,6H2,(H4,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPHVGICLLJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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